![molecular formula C17H15F2N3O3 B2972175 [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-17-5](/img/structure/B2972175.png)
[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Beschreibung
[4-(Difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a fluorinated pyrazolo[3,4-b]pyridine derivative with a molecular formula of C17H15F2N3O3 and a molecular weight of 347.32 . Its structure features:
- A pyrazolo[3,4-b]pyridine core, a fused bicyclic system known for pharmacological relevance.
- A difluoromethyl group (-CF2H) at position 4, enhancing metabolic stability and lipophilicity.
- A 3-methoxyphenyl substituent at position 6, contributing electronic and steric effects.
- A methyl group at position 3 and an acetic acid moiety at position 1, influencing solubility and binding interactions.
The compound is synthesized via multi-step heterocyclic reactions, often involving FeCl3 catalysis in ionic liquids (e.g., [bmim][BF4]) for cyclocondensation . It is typically isolated at 95% purity and stored at room temperature in sealed containers .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-15-12(16(18)19)7-13(10-4-3-5-11(6-10)25-2)20-17(15)22(21-9)8-14(23)24/h3-7,16H,8H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKFHIXQRLVWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 3-methyl-1H-pyrazole derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.
Attachment of the Methoxyphenyl Group: This step typically involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 3-methoxyphenyl and the pyrazolo[3,4-b]pyridine core.
Acetic Acid Functionalization:
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using robust and reusable catalysts to minimize costs.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, azides.
Wissenschaftliche Forschungsanwendungen
[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents at positions 4, 6, and 3, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position Matters: The meta-methoxyphenyl group in the target compound offers distinct electronic effects compared to the para-methoxy analog. Trifluoromethyl (-CF3) at position 4 (vs. -CF2H) increases molecular weight by ~12 Da and improves electronegativity, often enhancing target affinity but reducing solubility .
Heterocyclic vs.
Synthetic Accessibility :
- Compounds with cyclopropyl or dimethoxyphenyl groups require additional synthetic steps, such as cyclopropanation or multi-step coupling, increasing complexity .
Purity and Storage :
- Most analogs are synthesized at 95% purity using HPLC or column chromatography. Storage conditions vary; trifluoromethyl derivatives often require refrigeration (2–8°C) due to higher reactivity .
Biologische Aktivität
The compound [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
- Molecular Formula : C16H15F2N3O
- Molecular Weight : 303.31 g/mol
- CAS Number : 937607-17-5
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with difluoromethyl and methoxyphenyl substituents, contributing to its biological activity.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that the compound can induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by downregulation of Bcl-2 and upregulation of Bax expression levels .
- Targeting Key Enzymes : The compound acts as an inhibitor of critical proteins such as cyclin-dependent kinases and protein kinases involved in cancer progression .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects, which are crucial for conditions like rheumatoid arthritis and neurodegenerative diseases:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential in managing inflammatory responses .
- Neuroprotective Effects : In vivo studies indicate that it can mitigate oxidative stress-induced neurotoxicity, making it a candidate for treating neurodegenerative disorders .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, the compound's biological profile includes:
- Antioxidant Activity : It has shown promise in enhancing antioxidant defenses in cellular models, which is beneficial for reducing oxidative damage .
- Potential Antimicrobial Effects : While primarily focused on cancer and inflammation, some derivatives have demonstrated moderate antibacterial properties against specific pathogens .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic strategies for preparing [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid?
A general approach involves multi-step condensation and cyclization. For example, pyrazolo[3,4-b]pyridine cores can be synthesized via FeCl₃·6H₂O-catalyzed reactions in ionic liquids (e.g., [bmim][BF₄]) using aldehydes and ethyl cyanoacetate, followed by functionalization of the acetic acid moiety . The difluoromethyl group may be introduced via fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as described in fluorinated pyrazole derivatives .
Q. How can spectroscopic methods (NMR, HPLC) be optimized for characterizing this compound?
- NMR : Use deuterated DMSO or CDCl₃ for solubility. The ¹⁹F NMR is critical for verifying the difluoromethyl group (-CF₂H) at δ ~ -120 to -130 ppm .
- HPLC : Employ a C18 column with a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) and gradient elution (water/acetonitrile) for purity analysis .
Q. What safety precautions are essential during handling and storage?
Store the compound at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Avoid sparks/open flames, as similar pyrazolo-pyridine derivatives are thermally sensitive .
Advanced Research Questions
Q. How can the low yield during coupling of the acetic acid moiety be addressed?
Low yields (e.g., ~52% in HCl-mediated steps) may arise from incomplete activation of the pyrazole nitrogen. Optimize reaction conditions by:
Q. What strategies improve regioselectivity during difluoromethyl group introduction?
Competitive side reactions (e.g., over-fluorination) can be minimized by:
- Employing controlled stoichiometry of fluorinating agents (e.g., 1.1 eq DAST).
- Using bulky bases (e.g., DIPEA) to sterically hinder undesired pathways .
- Validating intermediate structures via LC-MS before proceeding .
Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms?
Use SHELXL for refining high-resolution data. For twinned or low-resolution
Q. How to reconcile discrepancies in reported synthetic routes for pyrazolo[3,4-b]pyridine derivatives?
Compare reaction conditions across studies:
- Catalysts : FeCl₃·6H₂O in ionic liquids vs. Pd-mediated cross-coupling .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) may slow cyclization, requiring higher temperatures (~100°C) .
- Statistical analysis (e.g., DOE) can identify critical factors (temperature, solvent polarity) for reproducibility .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Pyrazolo[3,4-b]pyridine Core
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | FeCl₃·6H₂O, [bmim][BF₄], 80°C, 12h | 65–70% | |
Difluoromethylation | DAST, DCM, 0°C → RT, 6h | ~50% | |
Acetic Acid Coupling | EDC/HOBt, DMF, RT, 24h | 52–60% |
Q. Table 2: XRPD Peaks for Crystalline Form
2θ (°) | Intensity (%) | Assignment |
---|---|---|
12.5 | 100 | (011) lattice plane |
18.3 | 85 | Carboxyl group stacking |
22.1 | 70 | Aromatic π-π interactions |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.